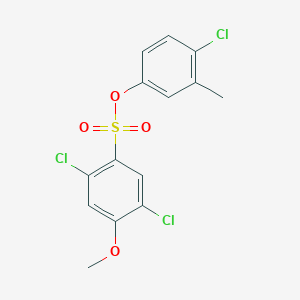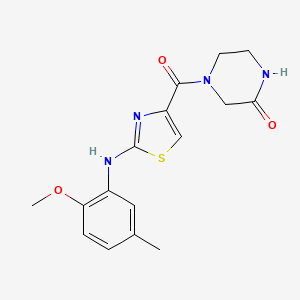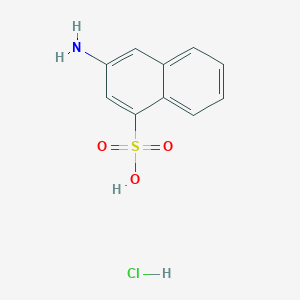![molecular formula C17H20FN3O3 B2707095 N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 571933-04-5](/img/structure/B2707095.png)
N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a chemical compound that has been extensively researched for its potential applications in scientific studies. This compound is commonly referred to as "compound X" in the scientific literature. In
Applications De Recherche Scientifique
Neuropharmacological Applications N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide and related compounds demonstrate significant relevance in neuropharmacology. For example, a study by Okuyama et al. (1999) explored receptor binding and behavioral profiles of certain benzodiazepine receptor agonists. These compounds, including variants of N-(4-fluorophenyl)acetamide, showed potent anxiolytic-like properties in laboratory animals, indicating their potential use in anxiety-related disorders (Okuyama et al., 1999).
Antihypertensive Activity Research by Caroon et al. (1981) on derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, closely related to N-(4-fluorophenyl)acetamide, identified compounds with potential as antihypertensive agents. These compounds demonstrated efficacy in lowering blood pressure in animal models, suggesting their utility in managing hypertension (Caroon et al., 1981).
Antiviral Properties A study by Apaydın et al. (2020) highlighted the antiviral potential of spirothiazolidinone derivatives, structurally similar to N-(4-fluorophenyl)acetamide. These compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing their relevance in developing new classes of antiviral medications (Apaydın et al., 2020).
Herbicidal Applications Research into the herbicidal activity of N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives by Wu et al. (2011) revealed these compounds' efficacy against various dicotyledonous weeds. This indicates the potential agricultural applications of these chemicals in weed management (Wu et al., 2011).
Potential in Treating Plasmodium Falciparum Mphahlele et al. (2017) explored the antiplasmodial properties of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which share a structural similarity with N-(4-fluorophenyl)acetamide. These compounds demonstrated promising in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, suggesting potential applications in antimalarial drug development (Mphahlele et al., 2017).
Pharmaceutical Worker Allergen A case study reported by Jungewelter and Aalto‐Korte (2008) found that a pharmaceutical worker developed allergic reactions when exposed to an intermediate product in the synthesis of flutamide, a compound related to N-(4-fluorophenyl)acetamide. This suggests occupational health considerations in the pharmaceutical industry when handling such compounds (Jungewelter & Aalto‐Korte, 2008).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-11-4-2-3-9-17(11)15(23)21(16(24)20-17)10-14(22)19-13-7-5-12(18)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESKGSFJRPDOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)
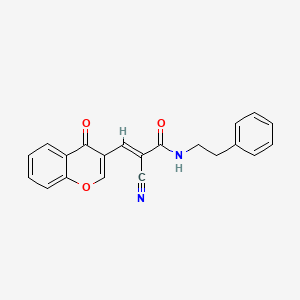
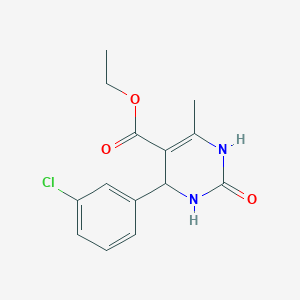
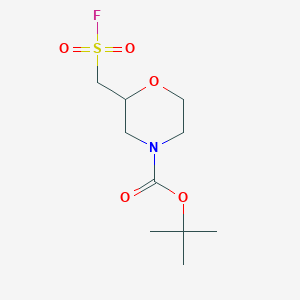
![4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide](/img/structure/B2707022.png)
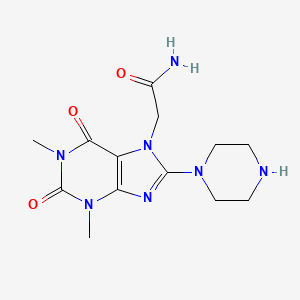
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2707025.png)
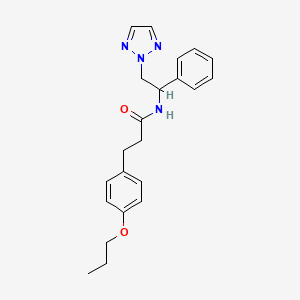
![(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine](/img/structure/B2707027.png)


